1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenoxy ring, which is further connected to a propoxyisobenzofuran moiety. It is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)phenol and 3-propoxyisobenzofuran-1(3H)-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained between 0-50°C to ensure optimal yield and selectivity.
Catalysts: Catalysts such as sulfur trioxide or other Lewis acids may be used to facilitate the reaction and improve the overall efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenol
- 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid
- 2-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness: 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and stability are advantageous.
Properties
CAS No. |
99199-20-9 |
---|---|
Molecular Formula |
C18H14ClF3O4 |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-propoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H14ClF3O4/c1-2-7-24-17-13-9-11(4-5-12(13)16(23)26-17)25-15-6-3-10(8-14(15)19)18(20,21)22/h3-6,8-9,17H,2,7H2,1H3 |
InChI Key |
FYBXUTAACSVBGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.